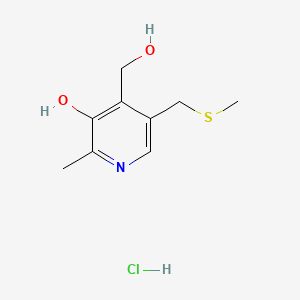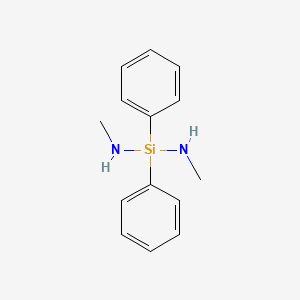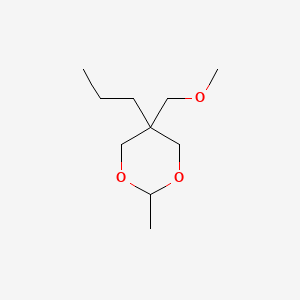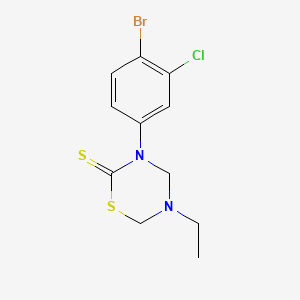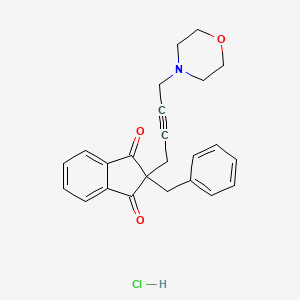
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is a chemical compound with the molecular formula C24-H23-N-O3.Cl-H and a molecular weight of 409.94 . This compound is known for its unique structure, which includes an indandione core, a benzyl group, and a morpholino-butynyl side chain. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride typically involves the following steps:
Formation of the Indandione Core: The indandione core can be synthesized through a series of reactions starting from phthalic anhydride and benzene, followed by cyclization and oxidation steps.
Introduction of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino-Butynyl Side Chain: The morpholino-butynyl side chain is attached through a nucleophilic substitution reaction, where the morpholine ring is reacted with a butynyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or morpholino-butynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroindandione derivatives. Substitution reactions can lead to a variety of substituted indandione compounds.
科学研究应用
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Indandione: The parent compound, which lacks the benzyl and morpholino-butynyl groups.
2-Benzyl-1,3-Indandione: A derivative with only the benzyl group attached.
2-(4-Morpholino-2-butynyl)-1,3-Indandione: A derivative with only the morpholino-butynyl group attached.
Uniqueness
1,3-Indandione, 2-benzyl-2-(4-morpholino-2-butynyl)-, hydrochloride is unique due to the presence of both the benzyl and morpholino-butynyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
22019-30-3 |
|---|---|
分子式 |
C24H24ClNO3 |
分子量 |
409.9 g/mol |
IUPAC 名称 |
2-benzyl-2-(4-morpholin-4-ylbut-2-ynyl)indene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H23NO3.ClH/c26-22-20-10-4-5-11-21(20)23(27)24(22,18-19-8-2-1-3-9-19)12-6-7-13-25-14-16-28-17-15-25;/h1-5,8-11H,12-18H2;1H |
InChI 键 |
PKYPPFVWAAFVEN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC#CCC2(C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


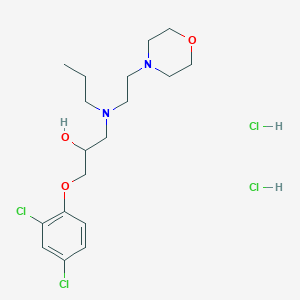
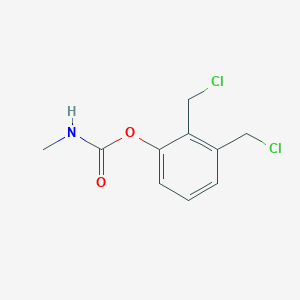
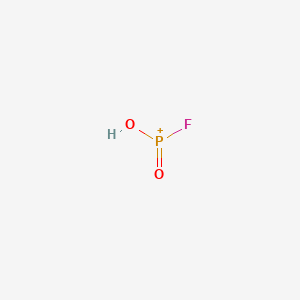
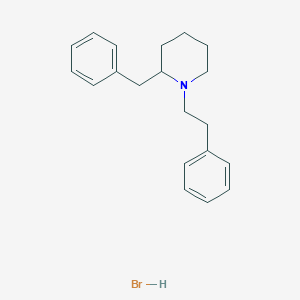
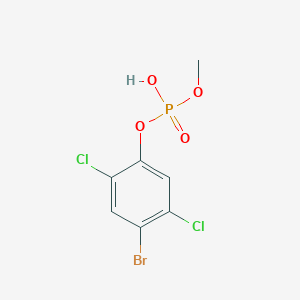
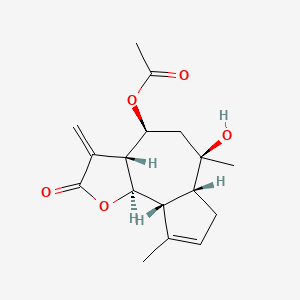
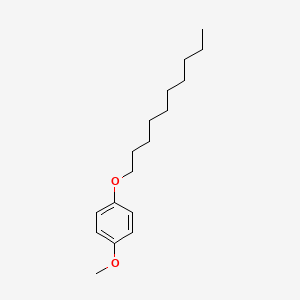
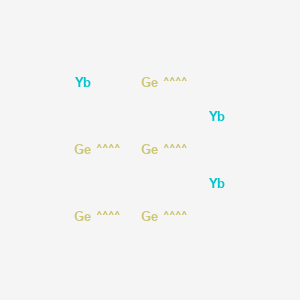
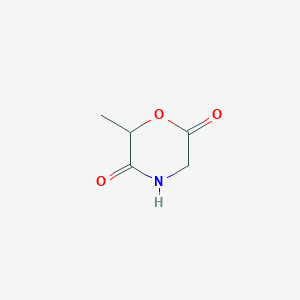
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
